molecular formula C18H19BrN2O3 B6129242 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide

3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B6129242
M. Wt: 391.3 g/mol
InChI Key: CMMRCCBZMQGHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a member of the benzamide family of compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of PARP activity. PARP is involved in the repair of single-strand DNA breaks, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, such as BRCA1/2-mutated cancers.
Biochemical and Physiological Effects:
In addition to its PARP inhibitory activity, 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its specificity for PARP inhibition. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, and 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide may have potential as an anticancer agent. However, one limitation of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its moderate yield and high cost of synthesis.

Future Directions

There are several potential future directions for research involving 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. One direction is the exploration of its potential as an anticancer agent, particularly in cancers with defects in DNA repair pathways. Another direction is the investigation of its anti-inflammatory and analgesic properties, and its potential as a treatment for inflammatory conditions and pain. Additionally, further research could be conducted to optimize the synthesis method of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide, with the aim of increasing yield and reducing cost.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxyaniline with propionyl chloride to form N-(3-bromo-4-ethoxyphenyl)propanamide. This intermediate is then reacted with 3-aminobenzoic acid to form 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. The final product is obtained in moderate yield and high purity.

Scientific Research Applications

3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential applications in biomedical research. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been explored as potential anticancer agents, as they can sensitize cancer cells to DNA-damaging agents. 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has also been found to exhibit potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-17(22)20-13-6-5-7-14(11-13)21-18(23)12-8-9-16(24-4-2)15(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMRCCBZMQGHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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